molecular formula C22H19NO3S B6452488 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(naphthalen-1-yl)acetamide CAS No. 2549010-84-4

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(naphthalen-1-yl)acetamide

Cat. No.: B6452488
CAS No.: 2549010-84-4
M. Wt: 377.5 g/mol
InChI Key: KUXRLBHSCXAHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a naphthalen-1-yl group linked to an acetamide backbone, further substituted with a hydroxyethyl moiety bearing fused furan and thiophene heterocycles. The hydroxyethyl group may enhance solubility, while the aromatic systems likely contribute to hydrophobic interactions and π-stacking .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3S/c24-18(19-10-11-20(26-19)21-9-4-12-27-21)14-23-22(25)13-16-7-3-6-15-5-1-2-8-17(15)16/h1-12,18,24H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXRLBHSCXAHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=CC=C(O3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Feist-Benary Synthesis of Furan-Thiophene Hybrids

The Feist-Benary reaction enables the synthesis of polysubstituted furans by condensing α-chloro ketones with β-keto esters in the presence of pyridine. For this compound, 5-(thiophen-2-yl)furan-2-carbaldehyde is synthesized via:

  • Reacting thiophene-2-carbonyl chloride with ethyl acetoacetate to form a β-keto ester intermediate.

  • Condensing with α-chloroacetone under pyridine catalysis to yield the furan-thiophene hybrid.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst: Pyridine (10 mol%).

  • Temperature: 0°C to room temperature (RT).

Palladium-Catalyzed Cross-Coupling

Alternatively, Suzuki-Miyaura coupling between 5-bromofuran-2-boronic acid and thiophen-2-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in THF/water (3:1) at 80°C furnishes the biheterocyclic core. This method offers regioselectivity and higher yields (~75–85%).

Introduction of the 2-Hydroxyethyl Group

Nucleophilic Addition to Furan-Thiophene Carbaldehyde

The aldehyde intermediate undergoes nucleophilic addition with methylmagnesium bromide (Grignard reagent) to form 2-(5-(thiophen-2-yl)furan-2-yl)propan-2-ol . Subsequent oxidation with pyridinium chlorochromate (PCC) in DCM yields the ketone 2-(5-(thiophen-2-yl)furan-2-yl)propan-2-one .

Ketone Reduction to Secondary Alcohol

The ketone is reduced to 2-(5-(thiophen-2-yl)furan-2-yl)propan-2-ol using sodium borohydride (NaBH₄) in methanol at 0°C.
Key Parameters :

  • Stoichiometry: 1.2 equivalents of NaBH₄.

  • Yield: ~90% after column chromatography (silica gel, ethyl acetate/hexane).

Amine Generation for Acetamide Coupling

Gabriel Synthesis for Primary Amine Formation

The hydroxyl group in 2-(5-(thiophen-2-yl)furan-2-yl)propan-2-ol is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine in DCM. The mesylate intermediate reacts with potassium phthalimide in DMF at 60°C, followed by hydrazinolysis to release the primary amine 2-(5-(thiophen-2-yl)furan-2-yl)ethylamine .

Optimization Note :

  • Hydrazinolysis requires 6 hours in ethanol under reflux.

Acylation with 2-(Naphthalen-1-yl)Acetyl Chloride

Synthesis of 2-(Naphthalen-1-yl)Acetyl Chloride

2-(Naphthalen-1-yl)acetic acid is treated with thionyl chloride (SOCl₂) in DCM at RT for 2 hours to generate the acyl chloride. Excess SOCl₂ is removed under reduced pressure.

Amide Bond Formation

The amine intermediate reacts with 2-(naphthalen-1-yl)acetyl chloride in DCM using triethylamine (1.5 equivalents) as a base. The reaction proceeds at RT for 12 hours, yielding the target acetamide.

Purification :

  • Column chromatography (silica gel, eluent: DCM/methanol 95:5).

  • Final yield: 65–70%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21–7.35 (m, naphthalene H), 7.10–6.85 (m, furan-thiophene H), 4.15 (s, -CH₂CO-), 3.98 (br, -OH), 2.90–2.70 (m, -CH₂NH-).

  • IR (KBr) : 3300 cm⁻¹ (-OH), 1650 cm⁻¹ (C=O amide).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with Pd/C, sodium borohydride.

    Substitution reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(naphthalen-1-yl)acetamide exhibits promising pharmacological properties, making it a candidate for drug discovery and development. Its structure allows for interaction with various biological targets, potentially leading to the development of new therapeutic agents.

Case Study: Glycine Transporter Inhibition
Recent studies have indicated that derivatives of this compound can act as inhibitors of glycine transporters, which are crucial in modulating neurotransmission. This inhibition could have implications for treating neurological disorders such as schizophrenia and depression.

Antioxidant Activity

Research has shown that compounds similar to this compound possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Case Study: Cellular Studies
In vitro studies demonstrated that these compounds can protect cellular models from oxidative damage, suggesting their potential as therapeutic agents in conditions characterized by oxidative stress.

Materials Science

The unique structural features of this compound make it suitable for applications in materials science. Its ability to form stable complexes with metals can be utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

Case Study: Organic Electronics
Research has focused on the use of this compound in organic electronic devices due to its favorable electronic properties. Preliminary results indicate that devices incorporating this compound exhibit enhanced performance metrics compared to traditional materials.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Starting Materials: The synthesis often begins with readily available thiophene and furan derivatives.
  • Functionalization: Various functional groups are introduced through nucleophilic substitution reactions to achieve the desired structure.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(naphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Key Substituents Molecular Weight Notable Features Reference
Target Compound Naphthalen-1-yl, hydroxyethyl, furan-thiophene 420.5* Combines hydrophobic naphthalene with polar hydroxyethyl and heterocycles
4-(Dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide Benzamide, dimethylsulfamoyl 420.5 Benzamide core; sulfonamide enhances polarity
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Dual thiophene, cyano group 264.3 Simpler structure; cyano group introduces electron-withdrawing effects
2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide Naphthalen-1-yl, thiazole 294.4 Thiazole replaces hydroxyethyl; potential for metal coordination
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate Naphthofuran, nitro, ester 356.3 Nitro group increases reactivity; ester improves bioavailability
Key Observations:
  • Aromatic Systems : The naphthalen-1-yl group in the target compound increases hydrophobicity compared to benzamide derivatives (e.g., ).
  • Heterocycles : Thiophene and furan in the target compound may offer balanced electronic effects, whereas thiazole () or triazole () substituents introduce distinct hydrogen-bonding or coordination capabilities.
  • Polar Groups : The hydroxyethyl moiety enhances solubility relative to purely aromatic analogs (e.g., ), while sulfonamide () or nitro groups () in analogs modulate electronic and reactive properties.

Physicochemical Properties

  • Hydrophobicity : The naphthalen-1-yl group increases logP compared to phenyl or benzamide derivatives (e.g., vs. ).
  • Solubility : Hydroxyethyl and polar heterocycles may improve aqueous solubility relative to fully aromatic analogs (e.g., ).
  • Crystallinity : Hydrogen-bonding interactions (e.g., N–H⋯O/N in ) in analogs suggest the target compound’s hydroxy group could stabilize crystal packing.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(naphthalen-1-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling of thiophene-furan precursors (e.g., via Suzuki or Stille cross-coupling under Pd catalysis) to form the hydroxyethyl backbone, followed by amidation with naphthalene acetic acid derivatives. Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
  • Temperature : Reactions often require reflux (80–120°C) for 5–7 hours to achieve >70% yield .
  • Catalysts : Pd(PPh₃)₄ for cross-coupling and DCC/DMAP for amide bond formation .
    • Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via column chromatography or crystallization (ethanol/water) .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of thiophene-furan linkage and naphthalene substitution .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated ~350.42 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group; SHELX software is standard for refinement .

Q. What are the key structural features influencing this compound’s reactivity?

  • Answer :

  • The thiophene-furan moiety enables π-π stacking with biological targets, while the naphthalene group enhances lipophilicity, impacting membrane permeability .
  • The hydroxyethyl group participates in hydrogen bonding, critical for binding affinity in enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers resolve low yields or byproduct formation during the final amidation step?

  • Methodological Answer :

  • Byproduct Mitigation : Use scavengers (e.g., polymer-bound isocyanate) to trap unreacted carboxylate intermediates .
  • Yield Optimization : Replace DCC with EDC·HCl for milder amidation conditions, reducing side reactions .
  • Purification : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from structurally similar byproducts .

Q. How to design structure-activity relationship (SAR) studies for this compound in drug discovery?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or naphthalene (e.g., 2-naphthyl vs. 1-naphthyl) groups to assess potency shifts .
  • Biological Assays : Conduct in vitro kinase inhibition assays (IC₅₀ measurements) and molecular docking (AutoDock Vina) to correlate substituents with target affinity .
  • Data Analysis : Use multivariate regression to identify physicochemical parameters (logP, polar surface area) driving activity .

Q. What computational strategies predict this compound’s biological targets or off-target effects?

  • Methodological Answer :

  • Target Prediction : Use SwissTargetPrediction or SEAware to identify potential kinase or GPCR targets based on structural similarity .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., GROMACS) to the ATP-binding pocket of EGFR or VEGFR2 over 100 ns trajectories .
  • Toxicity Profiling : Apply ADMET predictors (e.g., admetSAR) to assess hepatotoxicity risks linked to the naphthalene moiety .

Q. How to determine enantiomeric purity when the hydroxyethyl group introduces a chiral center?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10) to resolve enantiomers; validate with optical rotation measurements .
  • Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during hydroxyethyl group formation to achieve >95% ee .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility in aqueous buffers: How to reconcile this?

  • Analysis : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline).
  • Resolution :

  • Characterize solubility via shake-flask method (pH 7.4 PBS) with pre-dissolved DMSO stock (≤1% v/v) .
  • Use PXRD to confirm polymorph identity and correlate with solubility data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.